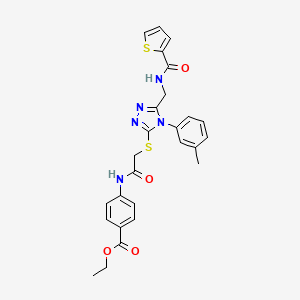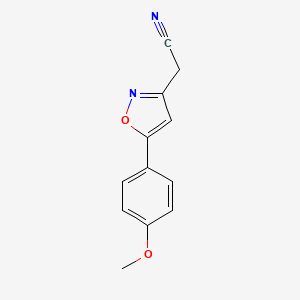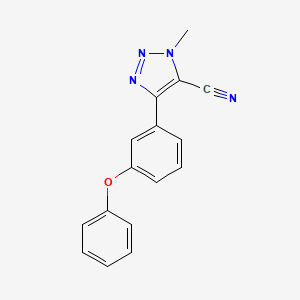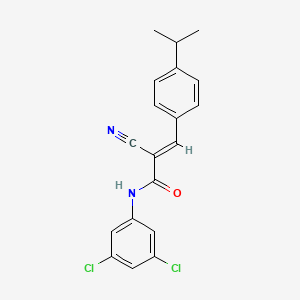
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide, also known as DCPA, is an organic compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is not fully understood. However, it has been suggested that (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide inhibits the activity of enzymes involved in the biosynthesis of DNA, RNA, and proteins. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In weeds, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide inhibits the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. This leads to the death of the weed.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to have both biochemical and physiological effects. In cancer cells, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In weeds, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide inhibits the activity of protoporphyrinogen oxidase, which leads to the accumulation of protoporphyrin IX, a photosensitizer that causes oxidative damage to the plant.
Advantages and Limitations for Lab Experiments
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. It is also stable under various conditions and can be stored for long periods of time. However, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant to work with.
Future Directions
There are several future directions for the study of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide. In medicine, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be further studied for its potential applications in the treatment of cancer and other inflammatory diseases. In agriculture, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be further developed as a herbicide to control weeds in crops. In material science, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be used as a monomer to synthesize polymers with unique properties for various applications. Additionally, the mechanism of action of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be further elucidated to better understand its potential applications.
Conclusion:
In conclusion, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is a unique organic compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide, which can lead to the development of new applications and a better understanding of its mechanism of action.
Synthesis Methods
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be synthesized using various methods, including the reaction of 3,5-dichlorobenzonitrile with 4-isopropylphenylboronic acid in the presence of palladium catalysts. Another method involves the reaction of 3,5-dichlorobenzonitrile with 4-isopropylphenylacetonitrile in the presence of a base such as potassium carbonate. The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been found to exhibit antitumor and anti-inflammatory activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been used as a herbicide to control weeds in crops such as cotton, soybean, and corn. In material science, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been used as a monomer to synthesize polymers with unique properties such as high thermal stability and mechanical strength.
properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-12(2)14-5-3-13(4-6-14)7-15(11-22)19(24)23-18-9-16(20)8-17(21)10-18/h3-10,12H,1-2H3,(H,23,24)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGFMVVDZHCVAH-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

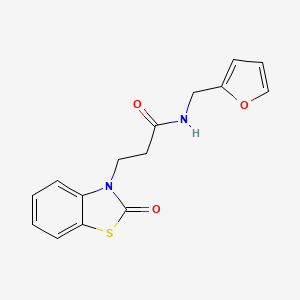
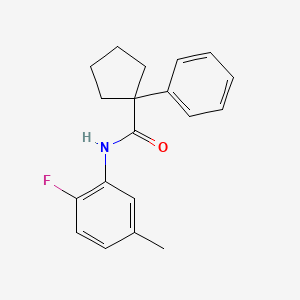
![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2647908.png)
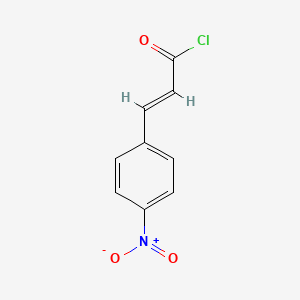
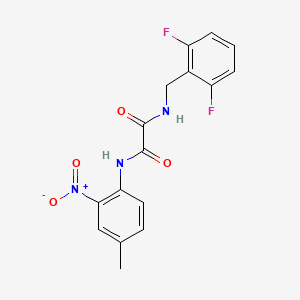
![6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2647911.png)

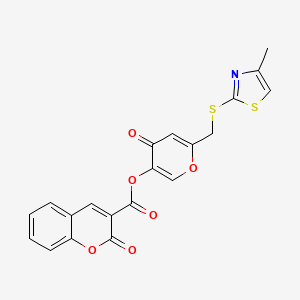
![Ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2647916.png)
